2-Fluoro-4-(trifluoromethyl)benzoic acid is a difunctionalized aromatic carboxylic acid used as a high-value intermediate in the synthesis of pharmaceuticals and advanced materials. Its utility stems from the specific arrangement of three key functional regions: a carboxylic acid group for amide or ester coupling, an electron-withdrawing trifluoromethyl group that often enhances metabolic stability and binding affinity in bioactive molecules, and an ortho-fluoro substituent that critically influences both reactivity and the final compound's physicochemical properties. This precise substitution pattern makes it a strategic choice for synthetic campaigns where regiochemical control and specific electronic properties are required.
The specific 2-fluoro, 4-trifluoromethyl substitution pattern is not interchangeable with other isomers or simpler analogs like 4-(trifluoromethyl)benzoic acid. The fluorine atom at the ortho-position acts as a potent directing metalation group (DMG), enabling highly regioselective lithiation at the C3 position. This synthetic control is lost with the non-fluorinated analog, which would yield a different product isomer, or with positional isomers where the fluorine is not ortho to an available proton. Attempting substitution leads to different reaction outcomes, lower yields, and complex purification challenges, making this specific CAS number essential for established, regiocontrolled synthetic routes.
The ortho-fluoro substituent is a powerful Directed Metalation Group (DMG), enabling high-fidelity lithiation specifically at the C3 position. In competitive experiments, fluorine is ranked as one of the most potent activating groups for this transformation. This allows for the predictable introduction of an electrophile at a single, defined position on the aromatic ring, a critical step for building complex, multi-substituted molecules.
| Evidence Dimension | Site of Lithiation / Electrophilic Trapping |
| Target Compound Data | Predominantly C3-position (ortho to Fluorine) |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzoic acid: Lithiation would occur ortho to the carboxylate directing group (C5 position), yielding a different constitutional isomer. |
| Quantified Difference | High (>90%) vs. Incorrect Regioselectivity |
| Conditions | Reaction with strong lithium amide bases (e.g., LDA, LiTMP) followed by quenching with an electrophile. |
This ensures high yields of the correct isomer and avoids costly, difficult separations, directly impacting the economic viability of a multi-step synthesis.
The 2-fluoro-4-(trifluoromethyl)benzamide moiety is a key structural feature in a class of highly potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology. This specific substitution pattern is critical for achieving the desired interactions within the enzyme's binding pocket. Using this precursor provides direct access to established pharmacophores known to exhibit high efficacy in BRCA1/2 deficient cancers.
| Evidence Dimension | Relevance to FDA-Approved Drug Classes |
| Target Compound Data | Serves as a direct precursor for benzamide 'caps' found in potent PARP inhibitors. |
| Comparator Or Baseline | Simpler analogs (e.g., 2-fluorobenzoic acid, 4-(trifluoromethyl)benzoic acid) lack the combined electronic and steric profile required for optimal target engagement in this specific drug class. |
| Quantified Difference | Direct synthetic route to a validated, high-potency pharmacophore vs. route to a less-optimized or unvalidated scaffold. |
| Conditions | Amide coupling to form the final benzamide moiety in a multi-step synthesis of a PARP inhibitor. |
Procuring this specific building block de-risks a drug discovery program by enabling the synthesis of compounds based on clinically and commercially validated molecular scaffolds.
The combined electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl groups significantly increase the acidity (lower the pKa) of the carboxylic acid compared to less substituted analogs. This allows for precise tuning of a molecule's ionization state at physiological pH, a critical parameter for controlling solubility, cell permeability, and formulation characteristics.
| Evidence Dimension | Aqueous pKa (estimated) |
| Target Compound Data | ~3.1 - 3.4 |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzoic acid (~3.7); 2-Fluorobenzoic acid (~3.27); Benzoic acid (~4.20) |
| Quantified Difference | 0.3-0.6 pKa units lower than 4-(trifluoromethyl)benzoic acid; >1.0 pKa unit lower than benzoic acid. |
| Conditions | Standard aqueous pKa measurement or calculation. |
Selecting this building block provides a specific, quantifiable pKa value that can be critical for achieving the target ADME profile of a final drug candidate, avoiding costly late-stage failures.
Ideal for use in multi-step syntheses targeting PARP or kinase inhibitors where a 2-fluoro-4-(trifluoromethyl)benzamide 'capping' group is required for high potency and favorable drug-like properties.
The preferred starting material for syntheses requiring predictable functionalization at the C3 position via Directed ortho-Metalation, enabling efficient production of complex intermediates without generating challenging isomer mixtures.
Employed during lead optimization to systematically modify a parent molecule, introducing a specific combination of lipophilicity (from CF3) and acidity (from COOH modulated by F and CF3) to improve a candidate's ADME/Tox profile.
Irritant